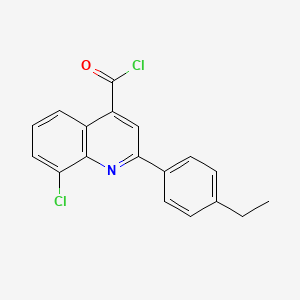

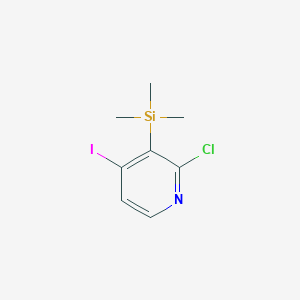

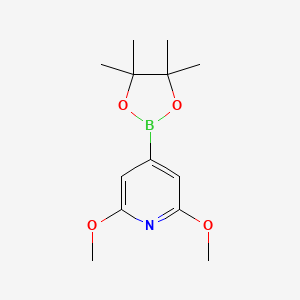

![molecular formula C10H5FN2O2S B1451366 7-フルオロ-ベンゾ[d]イミダゾ[2,1-b]チアゾール-2-カルボン酸水和物 CAS No. 849924-90-9](/img/structure/B1451366.png)

7-フルオロ-ベンゾ[d]イミダゾ[2,1-b]チアゾール-2-カルボン酸水和物

説明

7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid is a compound that has been studied for its potential antimycobacterial properties . It is part of a class of compounds known as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives .

Synthesis Analysis

These compounds are designed and synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the combination of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives with piperazine and various 1,2,3 triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .科学的研究の応用

抗マイコバクテリア剤

ベンゾ[d]イミダゾ[2,1-b]チアゾール核は、新しい抗マイコバクテリア剤の開発において重要な骨格として特定されています。この化合物の誘導体は設計および合成されており、結核菌に対する有望な活性を示しています。 例えば、特定の誘導体は、低マイクロモル活性を有する阻害濃度(IC)を示し、肺線維芽細胞株に対して急性細胞毒性を示しませんでした .

結核治療研究

結核に対する新規治療法の探索において、ベンゾ[d]イミダゾ[2,1-b]チアゾール誘導体は、その有効性について評価されてきました。 最も活性な化合物は、結核菌のパントテン酸合成酵素などの標的に対するタンパク質-リガンド複合体としての結合パターンと安定性を理解するために、分子ドッキングとダイナミクス研究が行われました .

触媒フリー合成

この化合物は、マイクロ波照射下で触媒フリーの合成経路で使用されており、ベンゾ[d]イミダゾ[2,1-b]チアゾールの合成のための緑色で効率的な方法を提供しています。 このプロセスは、ヘテロ環化学における反応のレパートリーを拡大し、生物活性化合物を合成するためにも重要です .

創薬と医薬品化学

その構造的複雑さと多様なヘテロ原子の存在により、ベンゾ[d]イミダゾ[2,1-b]チアゾール骨格は、創薬と医薬品化学においてますます注目を集めています。 それは生きたシステムにおける生物学的プローブとして役立ち、潜在的な治療用途があります .

先端材料研究

ベンゾ[d]イミダゾ[2,1-b]チアゾール誘導体のユニークな特性により、先端材料研究に適しています。 生物学的巨大分子の異なる場所に結合する能力により、特定の機能を備えた新しい材料を作成する可能性が開かれます .

酵素と受容体のモジュレーション

これらの化合物は、酵素と受容体の機能をモジュレートできるため、細胞生物学の研究と病気の治療において非常に重要です。 このモジュレーションは、特定の生物学的経路を標的とする新しい治療薬の開発に不可欠です .

将来の方向性

作用機序

Target of Action

The primary target of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the Coenzyme A biosynthesis pathway . Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and other metabolic pathways. Therefore, the disruption of Coenzyme A production can lead to significant downstream effects on these metabolic processes.

Pharmacokinetics

The pharmacokinetic properties of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate were predicted using in silico ADMET prediction tools . .

Result of Action

The most active derivative of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate displayed significant activity against Mycobacterium tuberculosis . The compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line , suggesting that it could be a potential candidate for further development as an antimycobacterial agent.

生化学分析

Biochemical Properties

7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been studied for its role in biochemical reactions, particularly its interactions with enzymes and proteins. This compound has shown potential as an inhibitor of certain enzymes, such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate and pantothenate synthetase involves binding to the active site of the enzyme, thereby inhibiting its activity and disrupting the metabolic pathway of the bacterium . Additionally, molecular docking studies have suggested that this compound may interact with other proteins involved in cellular processes, further highlighting its potential as a biochemical tool .

Cellular Effects

The effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate on various types of cells and cellular processes have been investigated in vitro. Studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis by targeting pantothenate synthetase, leading to a decrease in coenzyme A levels and subsequent disruption of cellular metabolism . Furthermore, 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been observed to have minimal toxicity towards mammalian cells, such as MRC-5 lung fibroblasts, at concentrations that are effective against the bacterium . This selective inhibition suggests that the compound may have potential as an antimicrobial agent with limited side effects on host cells.

Molecular Mechanism

The molecular mechanism of action of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate involves its binding interactions with target enzymes and proteins. Specifically, this compound has been shown to bind to the active site of pantothenate synthetase, inhibiting its activity and preventing the synthesis of coenzyme A . This inhibition disrupts the metabolic pathway of Mycobacterium tuberculosis, leading to a decrease in cellular growth and viability . Additionally, molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complex, further elucidating the mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate have been observed to change over time. The stability of the compound has been evaluated, and it has been found to remain stable under standard laboratory conditions for extended periods . Degradation studies have shown that the compound may undergo hydrolysis in aqueous solutions, leading to a decrease in its efficacy over time . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of Mycobacterium tuberculosis .

Dosage Effects in Animal Models

The effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate have been studied in animal models to determine the optimal dosage and potential toxicity. Studies have shown that the compound exhibits a dose-dependent inhibition of Mycobacterium tuberculosis, with higher doses leading to greater inhibition of bacterial growth . At very high doses, the compound has been observed to cause adverse effects, such as hepatotoxicity and nephrotoxicity, in animal models . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate is involved in metabolic pathways related to the biosynthesis of coenzyme A. The compound inhibits pantothenate synthetase, an enzyme that catalyzes the formation of pantothenate, a precursor of coenzyme A . By inhibiting this enzyme, the compound disrupts the metabolic flux of coenzyme A synthesis, leading to a decrease in coenzyme A levels and subsequent disruption of cellular metabolism . This inhibition has been shown to selectively target Mycobacterium tuberculosis, making it a potential candidate for antimicrobial therapy .

Transport and Distribution

The transport and distribution of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate within cells and tissues have been studied to understand its pharmacokinetics. The compound has been found to be efficiently transported into bacterial cells, where it accumulates and exerts its inhibitory effects on pantothenate synthetase . In mammalian cells, the compound has been observed to have limited distribution, with minimal accumulation in non-target tissues . This selective distribution suggests that the compound may have a favorable pharmacokinetic profile for antimicrobial therapy.

Subcellular Localization

The subcellular localization of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been investigated to determine its site of action within cells. Studies have shown that the compound localizes primarily to the cytoplasm, where it interacts with pantothenate synthetase and other target proteins . The presence of targeting signals or post-translational modifications that direct the compound to specific compartments or organelles has not been observed . This cytoplasmic localization is consistent with the compound’s mechanism of action, as pantothenate synthetase is a cytoplasmic enzyme involved in coenzyme A biosynthesis .

特性

IUPAC Name |

6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWVJQBLVPCFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC3=NC(=CN23)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382626 | |

| Record name | 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-90-9 | |

| Record name | 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

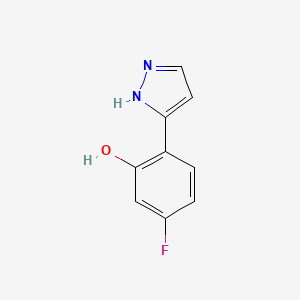

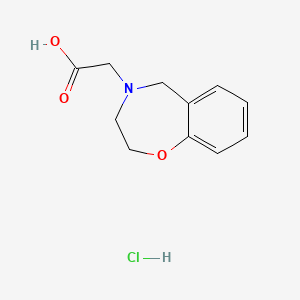

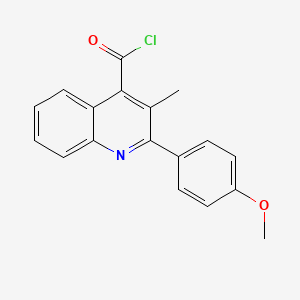

![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)

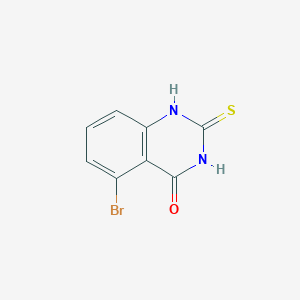

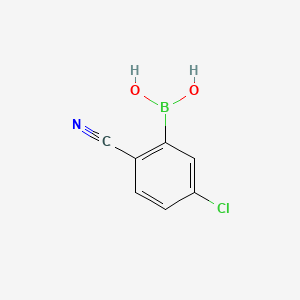

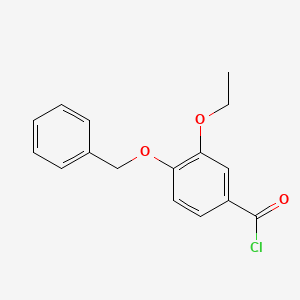

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)

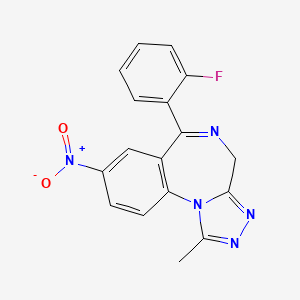

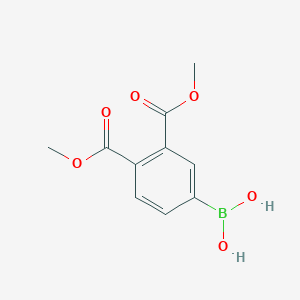

![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)